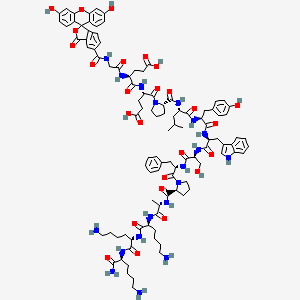
H-Gly-Cys(1)-D-Cys(2)-Ser-His-Pro-Ala-D-Cys(1)-Ser-Val-Asn-His-Pro-Glu-Leu-Cys(2)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-Cys(1)-D-Cys(2)-Ser-His-Pro-Ala-D-Cys(1)-Ser-Val-Asn-His-Pro-Glu-Leu-Cys(2)-NH2 is a synthetic peptide composed of 17 amino acids. This peptide is notable for its potential applications in various fields, including chemistry, biology, and medicine. The sequence includes glycine, cysteine, serine, histidine, proline, alanine, valine, asparagine, glutamic acid, and leucine, with specific positions for D-cysteine residues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Cys(1)-D-Cys(2)-Ser-His-Pro-Ala-D-Cys(1)-Ser-Val-Asn-His-Pro-Glu-Leu-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Use of protected amino acid analogs during SPPS.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol-containing peptides.
Substitution: Modified peptides with altered biological activity.
Aplicaciones Científicas De Investigación
H-Gly-Cys(1)-D-Cys(2)-Ser-His-Pro-Ala-D-Cys(1)-Ser-Val-Asn-His-Pro-Glu-Leu-Cys(2)-NH2 has diverse applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in neuroprotection and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The peptide exerts its effects through interactions with specific molecular targets. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and stability. The histidine residues may participate in metal ion coordination, affecting enzymatic activity. The peptide’s overall structure allows it to interact with cell membranes and proteins, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-Cys-OH: A dipeptide with similar cysteine content.
H-Gly-Cys-Gly-OH: A tripeptide used in peptide screening.
Uniqueness
H-Gly-Cys(1)-D-Cys(2)-Ser-His-Pro-Ala-D-Cys(1)-Ser-Val-Asn-His-Pro-Glu-Leu-Cys(2)-NH2 is unique due to its specific sequence and the presence of D-cysteine residues, which confer distinct structural and functional properties. This peptide’s ability to form stable disulfide bonds and its potential for diverse applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
866876-88-2 |
|---|---|
Fórmula molecular |
C65H98N22O21S4 |
Peso molecular |
1651.9 g/mol |
Nombre IUPAC |
3-[(1S,6R,9S,12S,15S,21S,24S,27S,30S,33S,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-24-(2-amino-2-oxoethyl)-6-carbamoyl-30,48-bis(hydroxymethyl)-21,45-bis(1H-imidazol-5-ylmethyl)-36-methyl-9-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27-propan-2-yl-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C65H98N22O21S4/c1-29(2)14-35-54(97)82-41(51(68)94)23-109-111-26-44-60(103)80-39(21-88)56(99)79-38(16-33-20-70-28-72-33)65(108)86-12-6-8-45(86)61(104)73-31(5)52(95)83-43(25-112-110-24-42(58(101)84-44)74-48(91)18-66)59(102)81-40(22-89)57(100)85-50(30(3)4)63(106)77-36(17-47(67)90)55(98)78-37(15-32-19-69-27-71-32)64(107)87-13-7-9-46(87)62(105)75-34(53(96)76-35)10-11-49(92)93/h19-20,27-31,34-46,50,88-89H,6-18,21-26,66H2,1-5H3,(H2,67,90)(H2,68,94)(H,69,71)(H,70,72)(H,73,104)(H,74,91)(H,75,105)(H,76,96)(H,77,106)(H,78,98)(H,79,99)(H,80,103)(H,81,102)(H,82,97)(H,83,95)(H,84,101)(H,85,100)(H,92,93)/t31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-,50-/m0/s1 |
Clave InChI |
VVDRDHLUVVGURR-SKBLKTGUSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@@H]2CSSC[C@@H](C(=O)N[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C(C)C)CC(=O)N)CC4=CN=CN4)CCC(=O)O)CC(C)C)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC6=CN=CN6)CO)NC(=O)CN |
SMILES canónico |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C(C)C)CC(=O)N)CC4=CN=CN4)CCC(=O)O)CC(C)C)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC6=CN=CN6)CO)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


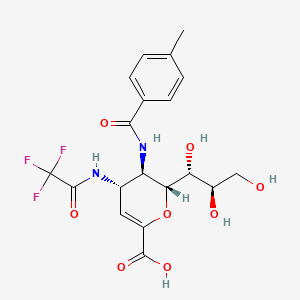
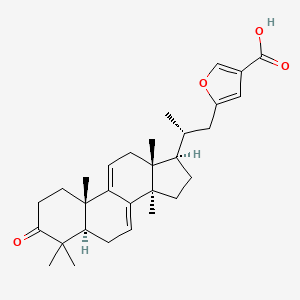

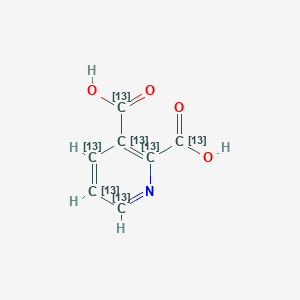

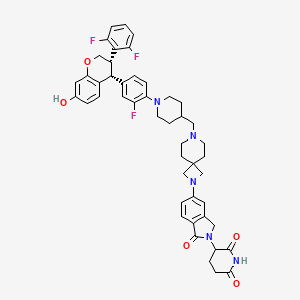
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
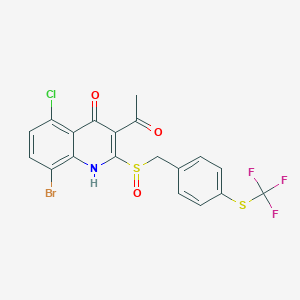
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)

